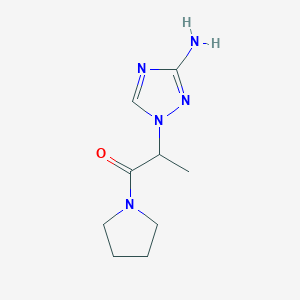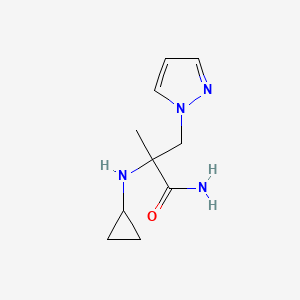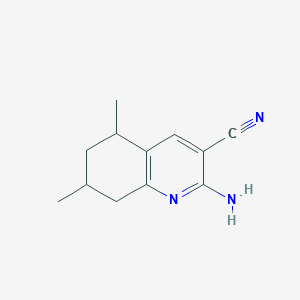![molecular formula C7H5BrClN3 B13632268 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and the presence of bromine and chloromethyl groups .
Métodos De Preparación
The synthesis of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Pharmacology: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors and ion channels.
Neuroscience: It is used in research to understand the mechanisms of neurological disorders and to develop new treatments.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes .
Comparación Con Compuestos Similares
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyridine structure but different substituents.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A compound with a similar core structure but different functional groups.
Triazolo[4,3-a]pyrazine derivatives: Compounds with similar triazole rings but different heterocyclic systems.
These compounds share some chemical properties and applications but differ in their specific biological activities and mechanisms of action .
Propiedades
Fórmula molecular |
C7H5BrClN3 |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4H2 |
Clave InChI |
AUPZYNVVTBPZMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2C(=C1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




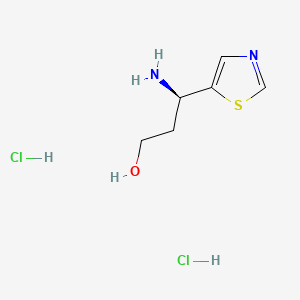
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
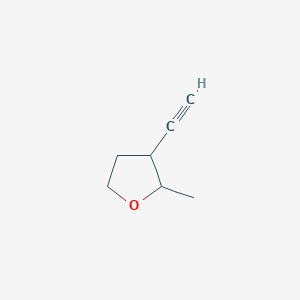

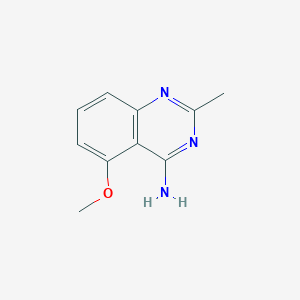
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)

![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
